Chlorotrifluoroethylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,2,2-trifluoroethene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2ClF3/c3-1(4)2(5)6 | |
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InChI Key |
UUAGAQFQZIEFAH-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(F)F | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3 | |
| Record name | TRIFLUOROCHLOROETHYLENE | |
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| Record name | TRIFLUOROCHLOROETHYLENE | |
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| Source | PubChem | |
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Related CAS |
9002-83-9 | |
| Record name | Chlorotrifluoroethylene homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID3026485 | |
| Record name | Chlorotrifluoroethylene | |
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Molecular Weight |
116.47 g/mol | |
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Physical Description |
Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor; [Hawley] Shipped as a clear, colorless liquid; [CHEMINFO MSDS], COLOURLESS ODOURLESS GAS. | |
| Record name | TRIFLUOROCHLOROETHYLENE | |
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| Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |
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| Record name | Trifluorochloroethylene | |
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| Record name | TRIFLUOROCHLOROETHYLENE | |
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Boiling Point |
-18 °F at 760 mmHg (USCG, 1999), -18 °F, -27.8 °C, -28 °C | |
| Record name | TRIFLUOROCHLOROETHYLENE | |
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| Record name | Trifluorochloroethylene | |
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| Record name | Chlorotrifluoroethylene | |
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| Record name | TRIFLUOROCHLOROETHYLENE | |
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Flash Point |
-27.8 °C | |
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Solubility |
Soluble in benzene, chloroform | |
| Record name | Chlorotrifluoroethylene | |
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Density |
1.307 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.54 g/cu cm at -60 °C, Density: 1.305 (liquid) at 20 °C, Relative density (water = 1): 1.3 | |
| Record name | TRIFLUOROCHLOROETHYLENE | |
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Vapor Density |
Relative vapor density (air = 1): 4.02 | |
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Vapor Pressure |
4590.0 [mmHg], 4.592X10+3 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 25 °C: 612 | |
| Record name | Trifluorochloroethylene | |
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| Record name | TRIFLUOROCHLOROETHYLENE | |
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Impurities |
Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05% | |
| Record name | Chlorotrifluoroethylene | |
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Color/Form |
Colorless gas | |
CAS No. |
79-38-9, 9002-83-9 | |
| Record name | TRIFLUOROCHLOROETHYLENE | |
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| Record name | Trifluorochloroethylene | |
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| Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |
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| Record name | Chlorotrifluoroethylene | |
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| Record name | CHLOROTRIFLUOROETHYLENE | |
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Melting Point |
-158.2 °C, -158 °C | |
| Record name | Chlorotrifluoroethylene | |
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Advanced Synthetic Methodologies for Ctfe and Its Derivatives
Catalytic Synthesis of CTFE Monomer
The primary industrial route to chlorotrifluoroethylene (B8367) involves the dehalogenation of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), a precursor that has faced restrictions due to its ozone-depleting potential. acs.org Catalytic methods are central to improving the efficiency and selectivity of this conversion.
The synthesis of CTFE from its precursor, 1,1,2-trichloro-1,2,2-trifluoroethane, is predominantly achieved through dechlorination. This can be accomplished via several routes:
Dechlorination with Zinc: A common laboratory and commercial method involves the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder in a suitable solvent. acs.orgwikipedia.org The reaction proceeds as follows: CFCl₂-CF₂Cl + Zn → CClF=CF₂ + ZnCl₂ wikipedia.org
Catalytic Dechlorination with Hydrogen: A more advanced and widely used method is the gas-phase catalytic dechlorination (hydrogenolysis) of the precursor with hydrogen. acs.orggoogle.com This process utilizes various catalysts to facilitate the removal of chlorine atoms. A key advantage is the potential to control the reaction to yield CTFE or, with further dechlorination, trifluoroethylene (B1203016) (TrFE). google.comgoogle.com
Catalysts for this process are typically based on Group VIII metals. google.comgoogle.com For instance, catalysts composed of palladium (Pd) or platinum (Pt) on supports like active charcoal or alumina (B75360) have been described. google.com More specific catalyst systems include:
Low-Temperature Catalysts: Platinum-group metals, such as palladium, supported on an alkali magnesium fluoride (B91410) base are effective for dechlorination at lower temperatures, typically between 175°C and 300°C. google.com
High-Temperature Catalysts: For reactions at higher temperatures (around 400°C to 600°C), catalysts can be alkali magnesium fluorides, either alone or coated with iron, copper, or nickel. google.com
Microbial degradation of 1,1,2-trichloro-1,2,2-trifluoroethane under anoxic conditions has also been observed to produce CTFE as a transformation product. nih.gov
Optimizing the synthesis of CTFE is crucial for maximizing yield and purity while minimizing the formation of byproducts. The reaction kinetics are complex, with potential side reactions leading to substances like chlorodifluoroethylene, trifluoroethylene, and various dimers. acs.org
Key parameters for process optimization in catalytic dechlorination include:
Temperature: The reaction temperature significantly influences both the conversion rate of the precursor and the selectivity towards CTFE. For high-temperature processes using alkali magnesium fluoride catalysts, the optimal range is typically 400°C to 600°C. google.com In contrast, systems using palladium on an alkali magnesium fluoride support operate efficiently at lower temperatures of approximately 175°C to 300°C, with a more refined range being 200°C to 250°C. google.com
Catalyst Selection and Reactivation: The choice of catalyst is fundamental to the process's success. google.com Catalysts based on palladium deposited on a support have been shown to provide excellent conversion of the precursor and high selectivity for the product at relatively low temperatures and atmospheric pressure. google.com A critical aspect of process optimization is the ability to periodically reactivate the catalyst, which can be achieved by treating it with an oxygen-containing gas at elevated temperatures (400°C to 600°C), thus extending its operational lifetime. google.com
Purification: The crude CTFE product often contains impurities such as methyl chloride, dimethyl ether, water, and hydrochloric acid, which must be removed through a series of purification steps, including washing with sulfuric acid and passing through an alumina column, followed by condensation. acs.org
Below is a table summarizing different catalytic systems for CTFE synthesis.
Interactive Data Table: Catalytic Systems for CTFE Synthesis| Catalyst System | Support Material | Temperature Range (°C) | Key Features |
|---|---|---|---|
| Palladium (Pd) | Alkali Magnesium Fluoride | 175 - 300 | Low-temperature operation google.com |
| Platinum-group metal | Active Charcoal / Alumina | Not specified | Gas-phase hydrogenolysis google.com |
| Iron, Copper, or Nickel coated | Alkali Magnesium Fluoride | 400 - 600 | High-temperature operation google.com |
Polymerization Mechanisms and Controlled Synthesis of Poly(this compound) (PCTFE)
Poly(this compound) (PCTFE) is a high-performance thermoplastic known for its excellent chemical resistance, low gas permeability, and good mechanical properties. acs.org Its synthesis is primarily achieved through the polymerization of the CTFE monomer.
The commercial production of PCTFE is accomplished through the free-radical addition polymerization of the CTFE monomer. wikipedia.org This process can be carried out using several techniques, including:
Solution polymerization
Bulk polymerization
Suspension polymerization
Emulsion polymerization wikipedia.orggoogle.com
In emulsion polymerization, a surfactant is typically required to create a stable emulsion of the monomer and the resulting polymer. google.com The resulting PCTFE is a semicrystalline homopolymer with a crystallinity that can range from approximately 30% to 70%. acs.org This variability in crystallinity allows for different grades of the material, from optically clear and more elastic amorphous types to tougher, stiffer, and less transparent crystalline versions. acs.org
To achieve greater control over the polymer's molecular weight, dispersity, and architecture, controlled radical polymerization (CRP) techniques have been applied to CTFE. nih.gov These methods allow for the synthesis of well-defined polymers with specific properties.
Iodine Transfer Polymerization (ITP): This technique has been successfully used to synthesize CTFE-based block copolymers. The process involves first creating a macro-initiator by reacting a different fluoromonomer with a chain transfer agent (like a hydrofluorocarbon with an iodine atom). This macro-initiator is then used to initiate the polymerization of CTFE, resulting in a well-defined block copolymer. google.com
Photoorganocatalyzed Reversible-Deactivation Radical Polymerization: This advanced method enables the alternating copolymerization of CTFE with vinyl ethers under ambient conditions (room temperature and pressure) using LED light irradiation. It offers a pathway to precisely control the chain growth and sequence of the resulting copolymer. acs.org
Gamma (γ)-Ray Irradiation: Living/controlled free radical copolymerization of CTFE with monomers like butyl vinyl ether has been achieved using ⁶⁰Co γ-ray irradiation at room temperature. This method allows for the synthesis of alternating copolymers with predictable molecular weights. rsc.org
These CRP methods represent a significant advancement, enabling the creation of customized fluoropolymers for specialized, high-tech applications. nih.gov
Copolymerization Strategies and Advanced Architectures with CTFE
Copolymerization is a key strategy to modify the properties of PCTFE, particularly to reduce its high crystallinity, which can make it insoluble in most common organic solvents. acs.orgresearchgate.net By introducing a second monomer (a comonomer), the regularity of the polymer chain is disrupted, leading to materials with different, often improved, characteristics.
A wide variety of comonomers have been copolymerized with CTFE via radical polymerization. acs.org The resulting copolymers can be broadly categorized based on the comonomer type and resulting structure:
Statistical Copolymers: When CTFE is copolymerized with monomers like vinylidene chloride (VDC), statistical copolymers are formed. rsc.orgrsc.org In these reactions, CTFE is often the less reactive monomer. rsc.org The properties of these copolymers, such as glass transition temperature (T₉) and melting temperature (Tₘ), can be tuned by adjusting the comonomer ratio. For poly(CTFE-co-VDC), T₉ values have been reported to range from 12°C to 47°C, and Tₘ values from 162°C to 220°C. rsc.org
Alternating Copolymers: CTFE, being an electron-accepting monomer, readily undergoes alternating copolymerization with electron-donating monomers. Notable examples include vinyl ethers and ethylene (B1197577). acs.orgacs.orgresearchgate.net The resulting alternating copolymers, such as those of CTFE and vinyl ethers (FEVE resins) or CTFE and ethylene (ECTFE), often exhibit unique properties like excellent weatherability and chemical resistance, making them suitable for applications like high-performance coatings. acs.org
Block Copolymers: As discussed under CRP, techniques like Iodine Transfer Polymerization (ITP) are specifically designed to create block copolymers. These materials consist of long sequences (blocks) of one monomer type followed by blocks of another, leading to unique phase-separated morphologies and combined properties from each block. google.com
The table below summarizes findings for the copolymerization of CTFE with various comonomers.
Interactive Data Table: Research Findings on CTFE Copolymerization| Comonomer | Polymerization Method | Resulting Architecture | Key Findings |
|---|---|---|---|
| Vinylidene Chloride (VDC) | Radical (Solution & Emulsion) | Statistical Copolymer | T₉ and Tₘ vary with VDC content (12-47°C and 162-220°C, respectively). rsc.orgrsc.org |
| Vinyl Ethers (VEs) | Radical & Photoorganocatalyzed CRP | Alternating Copolymer | Products developed for coatings and paints; CRP allows synthesis at ambient conditions. acs.orgresearchgate.net |
| Ethylene | Radical Copolymerization | Alternating Copolymer | Resulting ECTFE has excellent chemical resistance. acs.org |
| Various Fluoromonomers | Iodine Transfer Polymerization (ITP) | Block Copolymer | Allows for the synthesis of well-defined diblock or triblock copolymers. google.com |
Alternating Copolymerization of CTFE with Electron-Donating Monomers
The alternating copolymerization of CTFE, an electron-accepting monomer, with various electron-donating monomers represents a powerful strategy for creating fluorinated polymers with a highly regular structure. This regularity often imparts unique properties not found in their random copolymer counterparts.
A significant development in this area is the photoorganocatalyzed reversible-deactivation radical alternating copolymerization of CTFE with vinyl ethers (VEs). acs.org This method can be conducted at room temperature and ambient pressure using LED light irradiation, a considerable advantage over traditional methods that often require high temperatures and pressures. acs.org This technique allows for the synthesis of a variety of fluorinated alternating copolymers with low dispersity (Đ) and high fidelity of the chain ends. The "living" nature of this polymerization enables the process to be switched "ON" and "OFF" with light, facilitating the preparation of fluorinated block alternating copolymers and allowing for subsequent postsynthetic modifications. acs.org
The degree of alternation in the copolymerization of CTFE with monomers like ethylene is significantly influenced by the reaction temperature. google.com By carefully controlling the temperature, the sequence of the monomer units within the polymer chain can be manipulated, thereby tuning the final properties of the material. google.com The copolymerization of ethylene and CTFE can be performed in an aqueous emulsion, where factors such as the pH of the medium can affect the polymerization rate. google.com
The donor-acceptor concept is fundamental to this type of copolymerization. When monomers with disparate electronic properties, such as the electron-deficient CTFE and an electron-rich comonomer, are polymerized, they tend to arrange in an alternating fashion to form a –(Acceptor-Donor)n– structure. nrel.gov
Statistical Copolymerization of CTFE
Statistical copolymerization offers a route to modify the properties of polythis compound (PCTFE) by incorporating other monomers in a random distribution along the polymer chain. This approach can disrupt the high crystallinity of PCTFE, improving solubility and processability. acs.org
The radical copolymerization of CTFE with vinylidene chloride (VDC) has been investigated to produce statistical copolymers. rsc.orgresearchgate.net Using a surfactant-free emulsion polymerization process, high molecular weight poly(CTFE-co-VDC) copolymers have been synthesized. rsc.org Alternatively, a solution polymerization process yields lower molecular weight copolymers that are soluble enough for detailed characterization by NMR spectroscopy. rsc.org These statistical copolymers have been synthesized with VDC content ranging from 3 to 38 mol%. rsc.org Thermal analysis of these copolymers shows that the decomposition temperature decreases as the amount of VDC increases, while the glass transition (Tg) and melting (Tm) temperatures vary with the copolymer composition. rsc.org
Another example is the radical copolymerization of CTFE with vinylene carbonate (VCA). acs.org This reaction, initiated by AIBN in DMF at 65 °C, yields statistical poly(CTFE-co-VCA) copolymers that exhibit a slight tendency toward alternation. acs.org
Table 1: Thermal Properties of Statistical Poly(CTFE-co-VDC) Copolymers rsc.org
| VDC content (mol%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (T10%d) (°C) |
|---|---|---|---|
| 3 - 38 | 12 - 47 | 162 - 220 | 333 - 400 |
Block Copolymer Synthesis via CTFE
Block copolymers containing CTFE segments combine the desirable properties of PCTFE with those of other polymers, leading to materials with unique phase behavior and performance characteristics. Iodine transfer polymerization (ITP) has emerged as a key controlled radical polymerization technique for synthesizing well-defined CTFE-based block copolymers. researchgate.netnih.govgoogle.comacs.org
The ITP process involves the synthesis of a fluorinated macro-chain transfer agent (macro-CTA), which is then used to initiate the polymerization of CTFE. nih.govacs.org For instance, macro-CTAs based on vinylidene fluoride (VDF) or a combination of CTFE and vinylidene chloride (VDC) have been successfully synthesized. researchgate.netnih.govacs.org These macro-CTAs subsequently react with CTFE to form diblock or triblock copolymers. google.com This method has been used to produce original CTFE-based block copolymers with molecular weights ranging from 2,500 to 40,000 g/mol and high thermal stability, with decomposition temperatures around 380 °C under air. researchgate.netnih.govacs.org
For example, a diiodo-poly(vinylidene fluoride) (I-PVDF-I) macro-CTA can be used to synthesize PCTFE-b-PVDF-b-PCTFE triblock copolymers. researchgate.netacs.org The synthesis of these block copolymers is typically carried out at temperatures between 30 °C and 130 °C, depending on the initiator system used. google.com The successful formation of these block copolymers has been confirmed by techniques such as Gel Permeation Chromatography (GPC) and NMR spectroscopy, which show a clear increase in molecular weight compared to the initial macro-CTA. researchgate.net
Table 2: Examples of CTFE-Based Block Copolymers Synthesized via ITP researchgate.netnih.govacs.org
| Macro-CTA | Second Monomer(s) | Resulting Block Copolymer | Molecular Weight ( g/mol ) | Decomposition Temp. (T10%d) (°C) |
|---|---|---|---|---|
| I-PVDF-I | CTFE | PCTFE-b-PVDF-b-PCTFE | 2,500 - 40,000 | ~380 |
| I-(CTFE-co-VDC)-I | CTFE | PCTFE-b-(CTFE-co-VDC)-b-PCTFE | Not Assessed | ~380 |
| I-(VDF-co-CTFE)-I | Ethylene (E) and CTFE | (E-co-CTFE)-b-(VDF-co-CTFE)-b-(E-co-CTFE) | Not Specified | Not Specified |
Terpolymerization of CTFE
Terpolymerization involving CTFE allows for the creation of advanced materials where the properties are fine-tuned by the incorporation of a third monomer. These terpolymers can be designed for specific applications in coatings, membranes, and other high-performance areas. google.com
An example of "termonomer-induced copolymerization" involves the radical copolymerization of CTFE and hexafluoropropylene (HFP), which is typically difficult. acs.org By introducing vinylene carbonate (VCA) as a termonomer, the copolymerization is facilitated. The electron-donating VCA readily copolymerizes with the electron-accepting CTFE and HFP monomers, and its cyclic nature helps to increase the glass transition temperature of the resulting terpolymer. acs.org
Patents describe terpolymers based on CTFE, vinylidene difluoride (VDF), and trifluoroethylene (TrFE). google.com Another class of terpolymers combines CTFE and vinyl chloride with a third monomer to produce materials with high glass transition temperatures suitable for applications such as reverse osmosis, nanofiltration, and fuel cells. google.com Additionally, commercially available terpolymers include those composed of this compound, tetrafluoroethene, and a perfluoroalkyl-vinyl-ether (CPT). americanchemistry.com
Structure Property Relationships in Pctfe and Ctfe Copolymers
Crystal Structure and Morphology of PCTFE
The crystalline nature of PCTFE is a key determinant of its performance characteristics. The specific arrangement of polymer chains and the resulting larger-scale structures are influenced by factors such as molecular weight and crystallization conditions.
X-ray diffraction studies have revealed that PCTFE possesses a pseudo-hexagonal crystal lattice. frontiersin.org The lattice parameters are a = b = 0.644 nm and c = 4.15 nm, with angles α = β = 90° and γ = 120°. frontiersin.org This structure is characterized by the presence of isotactic sequences, with the main crystal planes being (101) and (102). frontiersin.org However, the polymer also contains syndiotactic sequences. frontiersin.org
Table 1: Crystal Lattice Parameters of PCTFE
| Parameter | Value |
|---|---|
| a | 0.644 nm |
| b | 0.644 nm |
| c | 4.15 nm |
| α | 90° |
| β | 90° |
This table presents the lattice parameters of the pseudo-hexagonal crystal structure of PCTFE.
The molecular weight of the PCTFE polymer has a significant impact on its crystallization rate. Generally, for many semi-crystalline polymers, the crystallization rate exhibits a bell-shaped dependence on molecular weight, where an optimal molecular weight for the fastest crystallization exists. umons.ac.be At a given undercooling, the crystallization rate of some polymers has been shown to decrease with an increase in molecular mass. frontiersin.org This is attributed to the increased number of entanglements and the greater difficulty of longer polymer chains diffusing to the crystal growth front. umons.ac.beacs.org
During crystallization from the melt, PCTFE forms spherical semicrystalline structures known as spherulites. frontiersin.orgwikipedia.org These spherulites are composed of lamellae, which are thin, plate-like crystals. wikipedia.org The polymer chains within these lamellae are folded back and forth, forming what are known as folded-chain crystallites. frontiersin.orgnih.gov The growth of these spherulites is akin to that observed in polyethylene. frontiersin.org The lamellae are interconnected by amorphous regions, which provide the material with some degree of elasticity and impact resistance. wikipedia.org The size of the spherulites can vary from micrometers to millimeters and is controlled by factors such as the cooling rate and the number of nucleation sites. wikipedia.org
Molecular Mobility and Relaxation Phenomena in PCTFE and its Copolymers
The mobility of polymer chains within both the crystalline and amorphous regions of PCTFE is crucial for understanding its mechanical and thermal properties. This mobility is not static and changes significantly with temperature.
Solid-state 19F magic angle spinning (MAS) nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for probing the conformation and molecular mobility of PCTFE at a molecular level. nih.gov These studies have revealed distinct motional behaviors in the amorphous and crystalline domains.
In the amorphous regions, segmental motion becomes vigorous above approximately 80°C, a temperature significantly higher than the glass transition temperature (Tg) of 52°C and closer to the β-relaxation temperature of 95°C. nih.gov This indicates a substantial increase in the mobility of the polymer chains in the non-crystalline parts of the material at these temperatures.
Remarkably, significant molecular motion is also observed within the crystalline domains at temperatures above 120°C, which is well below the melting temperature of 212°C. nih.gov This suggests that the crystallites in PCTFE are more mobile than those found in other semicrystalline fluoropolymers like polyvinylidene fluoride (B91410) (PVDF). nih.gov This increased mobility is attributed to the presence of structural imperfections within the PCTFE crystallites. nih.gov Furthermore, density functional theory (DFT) calculations of 19F magnetic shielding indicate that at temperatures above 80°C, the polymer chains in the crystalline regions undergo a conformational change towards more twisted or helical structures. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Chlorotrifluoroethylene (B8367) |
| Polythis compound |
| Polyethylene |
Segmental Relaxation Mechanisms
The segmental relaxation of Polythis compound (PCTFE) is a complex process influenced by temperature and the polymer's crystalline structure. Research has identified at least three types of α relaxation occurring within the crystalline phases of PCTFE. These include the coupling flips of chains within the crystals, the axial rotation of short molecular chains, and small rotations of chains accompanied by tiny motions of folds on the surface of folded-chain crystals. frontiersin.org The study of these relaxation processes involves calculating the relaxation time and the energy barrier required for the chain segments to reach an equilibrium state in their arrangement. frontiersin.org
The introduction of comonomers into the PCTFE structure, creating this compound (CTFE) copolymers, further influences these relaxation behaviors. For instance, in copolymers of CTFE, two distinct relaxation processes can be observed using dielectric spectroscopy, leading to the identification of two glass temperatures. researchgate.net The segmental relaxation times in these copolymers are a function of the reduced temperature, and each copolymer composition exhibits a unique temperature dependence. researchgate.net The fragility parameter, which describes the steepness of the change in relaxation time with temperature, tends to increase with higher comonomer content, indicating a move towards more fragile glass-forming behavior. researchgate.net
The dynamics of segmental relaxation in polymers are a key area of study, with the relaxation process associated with the glass transition being extensively investigated. researchgate.net These investigations aim to understand the connections between the chemical structure of the macromolecular chains, their microstructure, and the resulting relaxation dynamics. researchgate.net
Dielectric Relaxation Spectroscopy (DRS) Studies
Dielectric Relaxation Spectroscopy (DRS) is a powerful technique for investigating the molecular dynamics of polymers, including PCTFE and its copolymers. kpi.ua Early studies on highly crystalline PCTFE using DRS in a low-frequency range revealed three distinct loss peaks at approximately -40°C, 95°C, and 150°C. These peaks were attributed to the loss of the lamellar surface, chain segment motions in the amorphous phase, and the recombination of imperfections within the crystalline region, respectively. frontiersin.org The crystalline structure of PCTFE has a significant influence on its dielectric properties. frontiersin.org
The data obtained from DRS, such as relaxation times and activation energies, provide direct information about the dynamics of the polymer system. mdpi.com These studies contribute to a deeper understanding of both segmental and long-range motions of polymer chains. kpi.ua
Dynamic Mechanical Analysis (DMA) Studies
Dynamic Mechanical Analysis (DMA) is a crucial technique for characterizing the viscoelastic properties of polymers like PCTFE and its copolymers. youtube.com It measures the material's response to a periodic force as a function of temperature, time, and frequency. youtube.com The results, typically presented as storage modulus (E'), loss modulus (E''), and tan delta (the ratio of E'' to E'), provide insights into molecular motions, relaxation processes, and transitions such as the glass transition temperature (T_g). youtube.comuc.edu
The storage modulus represents the elastic behavior and is related to the material's stiffness, while the loss modulus signifies the viscous behavior and is sensitive to molecular motions and structural heterogeneities. uc.edu For semicrystalline polymers, the mechanical behavior is complex due to the interplay between the crystalline and amorphous phases. mdpi.com
In the context of CTFE copolymers, DMA can be used to assess the impact of comonomer incorporation on the mechanical properties. For instance, studies on propylene (B89431) copolymers have shown that increasing the comonomer content leads to a decrease in the storage modulus and glass transition temperature, indicating an increase in the material's flexibility. researchgate.net DMA is highly sensitive to the glass transition and can also resolve more localized transitions, such as side-chain movements, that may not be detectable by other methods like differential scanning calorimetry (DSC). scispace.com The technique can be used to create master curves through time-temperature superposition, allowing for the prediction of long-term mechanical behavior based on short-term experiments at different temperatures. uc.edu
Influence of Comonomer Incorporation on Polymer Architecture and Properties
Amorphous vs. Semicrystalline States in CTFE Copolymers
The incorporation of comonomers into the this compound (CTFE) polymer chain has a profound impact on its morphology, specifically the balance between amorphous and semicrystalline states. impactplastics.co Semicrystalline polymers possess both ordered crystalline regions, called spherulites, and disordered amorphous regions. impactplastics.co This organized molecular structure results in a distinct melting point. impactplastics.coadvanced-emc.com In contrast, amorphous polymers have a random, entangled molecular structure, leading to a gradual softening over a range of temperatures rather than a sharp melting point. impactplastics.costarplastics.com
This shift towards a more amorphous state influences several properties. Amorphous polymers generally exhibit greater transparency, better dimensional stability, and are easier to thermoform. starplastics.compolymershapes.com Conversely, semicrystalline polymers typically offer better strength, wear resistance, and chemical resistance. impactplastics.coadvanced-emc.com Therefore, by controlling the type and amount of comonomer, the properties of CTFE copolymers can be tailored for specific applications, balancing the desirable attributes of both amorphous and semicrystalline materials. starplastics.comxometry.com
Impact on Thermal Stability and Processability
The incorporation of comonomers into the CTFE polymer structure significantly affects its thermal stability and processability. The rapid crystallization and relaxation processes inherent to PCTFE present challenges for its controllable molecular structure adjustment and impose stringent requirements on processing machinery. frontiersin.org Introducing a comonomer can bring complementary properties, leading to more versatile CTFE-based copolymers. frontiersin.org
The presence of comonomeric units can disrupt the polymer chain regularity, which in turn affects the crystallization behavior. This disruption often leads to a decrease in the melting temperature and crystallinity of the copolymer compared to the homopolymer. researchgate.netresearchgate.net For instance, in propylene-based copolymers, the incorporation of ethylene (B1197577) or other alpha-olefins results in a lower melting point and reduced crystallinity. researchgate.netresearchgate.net
Surface Energy Modification through Fluorine Content
The surface energy of a polymer is a critical property that influences its wettability, adhesion, and biocompatibility. In fluoropolymers like those derived from this compound (CTFE), the fluorine content plays a pivotal role in determining the surface energy. The high electronegativity and low polarizability of fluorine atoms lead to weak intermolecular forces, which in turn results in low surface energy.
Chemical Reactivity and Degradation Pathways of Ctfe
Atmospheric Degradation Mechanisms of CTFE
In the atmosphere, CTFE is subject to degradation through various chemical reactions, primarily initiated by photochemically produced species.
The primary degradation pathway for CTFE in the troposphere is its reaction with hydroxyl (OH) radicals. nih.gov This reaction is initiated by the addition of the OH radical to one of the carbon atoms of the double bond. rsc.orgrsc.org
Theoretical studies using density functional theory (DFT) have elucidated the mechanism of this reaction. rsc.orgrsc.orgmostwiedzy.pl The addition of the OH radical can occur at either the α-carbon (bonded to chlorine) or the β-carbon. rsc.orgrsc.org The main pathway involves the addition of the OH radical to the β-carbon, forming the ˙CClF–CF₂OH species, as this reaction is more exothermic and exergonic. rsc.orgrsc.orgmostwiedzy.pl
In an oxidative atmosphere, the initial adducts can also react with molecular oxygen (O₂). rsc.orgrsc.org The resulting peroxy radical ([CTFE–OH–O₂]˙) can then react with nitric oxide (NO) to form nitrogen dioxide (NO₂) and an oxy radical. rsc.orgrsc.orgmostwiedzy.pl Stable products predicted from these atmospheric degradation pathways include carbonic chloride fluoride (B91410), carbonyl fluoride, and 2,2-difluoro-2-hydroxyacetyl fluoride. rsc.orgrsc.orgmostwiedzy.pl
Table 1: Key Parameters of OH Radical Initiated Degradation of CTFE
| Parameter | Value | Reference |
|---|---|---|
| Primary Attack Site | β-carbon (forms ˙CClF–CF₂OH) | rsc.orgrsc.orgmostwiedzy.pl |
| Calculated Rate Constant (298 K) | 9.87 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | rsc.orgrsc.orgmostwiedzy.pl |
| Most Favorable Unimolecular Process | 1,2-HF loss to form HF and ˙CClF–CFO | rsc.orgrsc.orgmostwiedzy.pl |
CTFE can also be degraded in the atmosphere through reaction with ozone (O₃), a process known as ozonolysis. nih.gov This reaction proceeds via a chain oxidation mechanism involving a diradical intermediate. nih.gov The presence of molecular oxygen (O₂) inhibits this reaction. nih.gov The primary product of the ozonolysis of CTFE is the corresponding carbonyl product. nih.gov The estimated rate constant for the vapor-phase reaction of CTFE with ozone is 0.002 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 25 °C. nih.gov This corresponds to a much slower degradation pathway compared to the OH radical reaction. nih.gov
The generally accepted mechanism for ozonolysis, proposed by Rudolf Criegee, involves the initial formation of an unstable molozonide, which then rearranges to a more stable ozonide intermediate. wikipedia.org
While CTFE does not appear to react on surfaces in the absence of sunlight, studies suggest it may undergo photoassisted degradation. dtic.mil CTFE shows a strong tendency to adsorb onto surfaces, such as corroded aluminum. dtic.mil Although chamber studies showed no evidence of chemical reactions with oxygen or ozone on these surfaces without light, literature suggests that sunlight could catalyze degradation processes on soil and other surfaces. dtic.mil This indicates that surface-catalyzed photoreactions could be a relevant environmental fate for CTFE. dtic.mil
The stability of CTFE in the troposphere is primarily determined by its reaction rate with OH radicals. nih.govescholarship.org Based on a rate constant of 7.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 25°C for the gas-phase reaction with photochemically-produced hydroxyl radicals, the atmospheric half-life of CTFE is estimated to be 2.5 days. nih.gov Another study estimates the atmospheric lifetime to be approximately 8.5 days. researchgate.net In contrast, the atmospheric half-life with respect to reaction with ozone is estimated to be about 720 days, confirming that reaction with OH radicals is the dominant removal process. nih.gov The relatively short atmospheric lifetime of CTFE means it is removed from the atmosphere quickly compared to long-lived greenhouse gases. fluorocarbons.org
Table 2: Estimated Atmospheric Lifetimes of CTFE
| Degradation Reactant | Estimated Half-Life/Lifetime | Reference |
|---|---|---|
| Hydroxyl Radicals (OH) | 2.5 days (half-life) | nih.gov |
| Hydroxyl Radicals (OH) | 8.49 days (lifetime) | researchgate.net |
Biotransformation and Biodegradation of CTFE Oligomers and Chlorinated PFAS
Beyond atmospheric degradation, the fate of CTFE-related compounds is also influenced by biological processes, particularly for its oligomers and related chlorinated per- and polyfluoroalkyl substances (PFAS).
Research has shown that chlorinated polyfluorocarboxylic acids (Cl-PFCAs), which can be derived from CTFE polymers and oligomers, can undergo significant defluorination by anaerobic microbial communities. nih.gov This process is triggered by microbial dechlorination. nih.gov Cl-PFCAs can undergo microbial reductive, hydrolytic, and eliminative dechlorination. nih.gov It is specifically the hydrolytic dechlorination that leads to significant spontaneous defluorination. nih.gov
Reductive dechlorination is a known transformation pathway for other chlorinated compounds and has been identified as a key step in the degradation of certain chlorinated PFAS. digitellinc.comacs.org For instance, nanoscale zerovalent iron (nZVI) has been shown to efficiently dechlorinate and subsequently defluorinate multi-chlorine substituted PFAS. digitellinc.com The position of the chlorine substitution significantly influences the potential for dechlorination. digitellinc.com
In biological systems, anaerobic biostimulation techniques, commonly used for remediating polychlorinated compounds, show potential for biodegrading fluorinated compounds when augmented with specific bacterial cultures. ehs-support.com However, the presence of some perfluoroalkyl acids (PFAAs) can inhibit the reductive dechlorination of co-mingled chlorinated solvents by repressing key microorganisms like Dehalococcoides. acs.orgberkeley.edu The biotransformation of Cl-PFCAs can lead to the formation of transformation products such as H-PFCAs, perfluorodiacarboxylic acids (PFdiCAs), and unsaturated fluorinated carboxylic acids (FCAs). nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Chlorotrifluoroethylene (B8367) (CTFE) | C₂ClF₃ |
| Carbonic chloride fluoride | CClFO |
| Carbonyl fluoride | CF₂O |
| 2,2-difluoro-2-hydroxyacetyl fluoride | C₂HF₃O₂ |
| Hydrogen fluoride | HF |
| Nitric oxide | NO |
| Nitrogen dioxide | NO₂ |
| Ozone | O₃ |
| 1,1,2-trichloro-1,2,2-trifluoroethane | C₂Cl₃F₃ |
| 3,5,6-trichlorooctafluorohexanoic acid (Cl₃-PFHxA) | C₆HCl₃F₈O₂ |
| 3,5,7,8-tetrachloroperfluorooctanoic acid (Cl₄-PFOA) | C₈HCl₄F₁₁O₂ |
| Trichloroethene (TCE) | C₂HCl₃ |
| cis-dichloroethene | C₂H₂Cl₂ |
| Vinyl chloride | C₂H₃Cl |
Microbial Dechlorination (e.g., Hydrolytic Dechlorination)
Recent studies have revealed that chlorinated polyfluorocarboxylic acids (Cl-PFCAs), derived from CTFE polymers and oligomers, can undergo significant defluorination through microbial processes. nih.govnih.govresearchgate.net This biotransformation is primarily initiated by microbial dechlorination reactions, including reductive, hydrolytic, and eliminative dechlorination. nih.govresearchgate.net Among these, hydrolytic dechlorination has been identified as a key step that triggers substantial spontaneous defluorination. nih.govnih.govresearchgate.net This process involves the replacement of a chlorine atom with a hydroxyl group, leading to the formation of unstable fluoroalcohol moieties that can then undergo spontaneous elimination of hydrogen fluoride (HF). researchgate.netresearchhub.com
The efficiency of this microbial degradation appears to be dependent on the degree of chlorine substitution in the molecule. nih.govresearchgate.net Higher levels of chlorine substitution favor hydrolytic dechlorination, resulting in more extensive defluorination. nih.govnih.govresearchgate.net For instance, in a study of CTFE oligomer carboxylic acids, the half-life decreased and the degree of defluorination significantly increased as the number of CTFE monomers in the oligomer chain grew. nih.govresearchgate.net Research has identified specific microorganisms, such as those closely related to Desulfovibrio aminophilus and Sporomusa sphaeroides, that are capable of actively defluorinating CTFE tetramer acid under anaerobic conditions. nih.govnih.gov
Defluorination Processes and Fluoride Release
The defluorination of CTFE derivatives is intricately linked to the initial dechlorination step. Hydrolytic dechlorination, in particular, sets off a cascade of reactions leading to the release of fluoride ions (F⁻). nih.govresearchgate.netresearchhub.com When hydrolytic dechlorination occurs at a terminal position of a CTFE oligomer acid, the resulting acyl fluoride can be further hydrolyzed to a diacid. nih.govresearchgate.netresearchhub.com This specific pathway results in the cleavage of two fluorine atoms per molecule of the diacid formed. nih.govresearchhub.com
Anaerobic-Aerobic Treatment Processes for CTFE Oligomers
To achieve more complete degradation of CTFE oligomers and other chlorinated polyfluoroalkyl substances (Cl-PFAS), a sequential anaerobic-aerobic treatment approach has been proposed. universityofcalifornia.edu This integrated system leverages the strengths of both anaerobic and aerobic microbial processes. nih.govnih.govmdpi.com
The initial anaerobic stage is crucial for the dechlorination and subsequent partial defluorination of the compounds. universityofcalifornia.eduepa.gov As discussed previously, anaerobic conditions facilitate hydrolytic dechlorination, which breaks down the complex chlorinated molecules into smaller, less halogenated intermediates. nih.govresearchgate.netresearchhub.comepa.gov
Following the anaerobic phase, an aerobic treatment step can be employed to further degrade the breakdown products. universityofcalifornia.edumdpi.com The intermediates formed during anaerobic degradation may be more amenable to aerobic microbial attack, leading to more complete mineralization. mdpi.comepa.gov This combined approach has been shown to be effective for treating various industrial wastewaters containing recalcitrant organic compounds and could be adapted for the remediation of sites contaminated with Cl-PFAS. universityofcalifornia.edunih.govnih.gov The sequential use of anaerobic and aerobic reactors can lead to high removal efficiencies for both organic load and specific pollutants. nih.govnih.govmdpi.com
Thermal Degradation of PCTFE and CTFE Copolymers
Polythis compound (PCTFE) is known for its thermal stability, with a melting point around 210–215 °C and a continuous use temperature up to 175-250°C. frontiersin.orgwikipedia.orgaipprecision.com However, at sufficiently high temperatures, both PCTFE and its copolymers undergo thermal degradation. frontiersin.org The degradation of PCTFE can produce corrosive byproducts, necessitating the use of corrosion-resistant alloys for processing equipment that comes into contact with the molten polymer. frontiersin.org
The thermal degradation of fluoropolymers like PCTFE can occur during processing or when exposed to high temperatures in various applications. turi.org Studies on the pyrolysis of PCTFE in a vacuum have shown that the process results in the formation of both monomeric fragments and larger polymer fragments. nist.gov The activation energy for the thermal degradation of PCTFE has been calculated to be approximately 66 kilocalories per mole. nist.gov
Decomposition Products (e.g., HF, Carbonyl Halides, Phosgene)
The thermal decomposition of PCTFE and other fluoropolymers can generate a variety of hazardous products. frontiersin.orgturi.org In the presence of oxygen, PCTFE begins to decompose at temperatures above 310°C, forming carbonyl fluoride (–C(O)–F). frontiersin.org In a nitrogen atmosphere, the decomposition products include hexafluoropropylene, this compound (the monomer), and dichlorodifluoroethylene. frontiersin.org
A primary and highly corrosive byproduct of PCTFE degradation is hydrogen fluoride (HF). frontiersin.org The thermolysis of fluoropolymers can also lead to the formation of various polyfluoro- and polychlorofluoro-carboxylic acids. turi.org Furthermore, under certain conditions, the decomposition can produce other toxic gases. For instance, at elevated temperatures in the presence of air, carbonyl fluoride is a major decomposition product, which can rapidly hydrolyze in moist air to form HF and carbon dioxide. turi.org
Reactions of PCTFE Surfaces with Reactive Species
The surface of PCTFE, while generally inert, can be chemically modified due to the presence of chlorine atoms, which provides a site for reaction. frontiersin.orgyoutube.com This reactivity allows for the introduction of various functional groups onto the polymer surface through nucleophilic substitution and elimination reactions. frontiersin.orgyoutube.com Such surface modifications are often necessary to improve the adhesion of PCTFE to other materials, as it has low surface energy. frontiersin.orgyoutube.com
Researchers have successfully introduced carboxylic acid, aldehyde, and alcohol functionalities onto the surface of PCTFE films. frontiersin.org This is typically achieved by reacting the polymer surface with specific lithium reagents that contain protected functional groups. frontiersin.org These reactions proceed through a series of reduction, addition, and elimination steps. frontiersin.org
Reactions with Polystyryl Anions at Solution-Solid Interface
The reaction of PCTFE film surfaces with polystyryl anions at a solution-solid interface has been studied to create modified polymer surfaces with covalently attached polystyrene. acs.org The nature of the resulting grafted product is highly dependent on the specific lithium reagent used, as well as the reaction solvent and temperature. acs.org
For example, when polystyryllithium in a tetrahydrofuran (B95107) (THF) solution reacts with PCTFE, the primary reaction is reduction, leading to a carbonaceous product with very little incorporation of polystyrene. acs.org In contrast, using a benzene (B151609) solution results mainly in the addition of polystyrene with no evidence of reduction. acs.org
Other reactive species like (polystyrylbutadienyl)lithium and (polystyrylthio)lithium have also been used to modify PCTFE surfaces. acs.org With (polystyrylthio)lithium in THF, it is possible to create very thick modified layers of polystyrene on the PCTFE surface, and the thickness can be controlled by adjusting the reaction time and temperature. acs.org
Analytical Techniques for Characterization of Ctfe and Its Polymers
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating components of a mixture and for their quantification, particularly in environmental and air quality monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. labcompare.com It is widely used for the identification and quantification of volatile and semi-volatile organic pollutants in environmental samples such as water, soil, and air. labcompare.commdpi.com For the analysis of CTFE in environmental matrices, a sample is first collected and then often undergoes a pre-treatment step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from the complex matrix. labcompare.com The extracted sample is then injected into the GC, where it is vaporized and separated based on its boiling point and polarity as it passes through a capillary column. labcompare.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a fingerprint for identification. libretexts.org
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the analysis of volatile organic compounds in air samples. sigmaaldrich.comutah.edu For air sampling of CTFE, a known volume of air can be collected in a sample bag. sigmaaldrich.com An aliquot of the air sample is then injected into the GC-FID system. sigmaaldrich.com The FID works by pyrolyzing the organic compounds eluting from the GC column in a hydrogen-air flame. libretexts.org This process generates ions and electrons, creating a current that is proportional to the amount of the analyte. libretexts.org This technique has demonstrated high recovery rates (greater than 90%) for CTFE, even for samples stored for several days. sigmaaldrich.com
The following table outlines the applications of chromatographic techniques for CTFE analysis.
| Technique | Application | Sample Type | Key Features | Reference |
| GC/MS | Environmental Detection | Water, Soil, Air | High sensitivity and specificity for identifying and quantifying trace pollutants. | labcompare.commdpi.com |
| GC-FID | Air Sampling | Air | High recovery rates and reliability for quantifying volatile organic compounds. | sigmaaldrich.comutah.edu |
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For polymers like PCTFE, these methods provide crucial information about their thermal stability, transitions, and decomposition behavior. resolvemass.ca
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. measurlabs.com It is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers. rsc.org For PCTFE, the glass transition temperature is reported to be in the range of 71–99°C, and the melting point is around 211–216°C. frontiersin.org DSC studies have also revealed a glass-like relaxation in PCTFE between 320 and 350 K. nih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess the thermal stability and decomposition profile of a polymer. resolvemass.ca PCTFE is thermally stable up to about 250°C. frontiersin.org Pyrolysis studies show that in a nitrogen atmosphere, PCTFE decomposes to produce the CTFE monomer, along with other products like –CF=CF₂, CF₂=CFCl, and CF₂=CCl₂. frontiersin.org In the presence of oxygen, decomposition starts at a higher temperature (around 310°C) and forms –C(O)–F. frontiersin.org
The thermal properties of PCTFE are summarized in the table below.
| Property | Value | Technique | Reference |
| Glass Transition Temperature (Tg) | 71–99 °C | DSC | frontiersin.org |
| Melting Temperature (Tm) | 211–216 °C | DSC | rsc.orgfrontiersin.org |
| Decomposition Temperature (in N₂) | Starts to decompose into monomer | TGA/Pyrolysis | frontiersin.org |
| Decomposition Temperature (in O₂) | > 310 °C | TGA | frontiersin.org |
| Lower Working Temperature | -240 °C | - | azom.com |
| Upper Working Temperature | 120-149 °C | - | azom.com |
| Coefficient of Thermal Expansion | 70 x 10⁻⁶ K⁻¹ | - | azom.com |
| Specific Heat | 0.9 J·K⁻¹·kg⁻¹ | - | azom.com |
| Thermal Conductivity | 0.13 W·m⁻¹·K⁻¹ | - | azom.com |
Differential Scanning Calorimetry (DSC) for Crystallization Studies
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the crystallization and melting behavior of polymers like PCTFE. mt.com By precisely measuring the heat flow into or out of a sample as a function of temperature or time, DSC can determine key thermal transitions. cambridge.org For semicrystalline polymers such as PCTFE, these transitions include the glass transition temperature (Tg), the crystallization temperature (Tc), and the melting temperature (Tm). alfa-chemistry.com
The crystallinity of PCTFE can be varied significantly through different thermal treatments, ranging from about 10% to 90%. nih.govnih.gov DSC analysis reveals how these treatments affect the polymer's structure. For instance, studies on PCTFE have identified its glass transition temperature in the range of 71–99°C and a melting point between 211–216°C. frontiersin.org Another study observed the Tg to be around 45°C. wikipedia.org During DSC scans, a crystallization peak may appear upon cooling from the melt or during heating of a quenched, amorphous sample (a process known as cold crystallization). mt.commdpi.com The area under this peak is proportional to the enthalpy of crystallization, providing quantitative data on the extent of crystal formation. cambridge.org
Research has shown that for PCTFE samples with crystallinities over 40%, small heat capacity changes occur between 320 K and 350 K (47°C and 77°C), which are associated with glass transition-like relaxation phenomena. nih.govnih.gov The thermal history, such as annealing at specific temperatures, can also alter the crystallite distribution, which is observable in the DSC thermogram as shifts in the heat capacity. nih.gov
Table 1: Key Thermal Properties of Polythis compound (PCTFE) Determined by DSC
| Property | Value | Notes |
| Glass Transition Temperature (Tg) | 45°C to 99°C | The temperature at which the amorphous regions transition from a rigid to a more flexible state. frontiersin.orgwikipedia.org |
| Melting Temperature (Tm) | 211°C to 216°C | The temperature at which the crystalline regions of the polymer melt. frontiersin.org |
| Heat Resistance | Up to 175°C | Indicates the polymer's thermal stability for continuous use. wikipedia.org |
X-ray Diffraction for Crystal Structure Analysis
X-ray Diffraction (XRD) is the principal technique for determining the crystal structure and the degree of crystallinity in polymeric materials. nih.govresearchgate.net When an X-ray beam passes through a semicrystalline polymer like PCTFE, the ordered crystalline regions diffract the X-rays at specific angles according to Bragg's Law, producing sharp peaks. utah.edu In contrast, the disordered amorphous regions produce a broad, diffuse halo. utah.edu The relative areas of the crystalline peaks and the amorphous halo in the diffraction pattern allow for the quantification of the degree of crystallinity. researchgate.net
For PCTFE, XRD studies have been instrumental in defining its atomic arrangement. The polymer typically exhibits a semicrystalline structure with a degree of crystallinity that can range from 40% to 80%. frontiersin.org The crystal structure has been identified as a pseudo-hexagonal lattice. frontiersin.orgsbq.org.br The polymer chains within this lattice adopt a helical conformation, with approximately 16.8 monomer units per turn of the helix. sbq.org.br The presence of the larger chlorine atom in the repeating unit, compared to the fluorine atoms in polytetrafluoroethylene (PTFE), introduces structural irregularities that result in a lower melting point and crystallinity than PTFE. wikipedia.org
Table 2: Crystallographic Data for Polythis compound (PCTFE) from XRD Analysis
| Parameter | Value | Description |
| Crystal System | Pseudo-hexagonal | Describes the symmetry of the unit cell. frontiersin.orgsbq.org.br |
| Lattice Parameter (a) | 0.644 nm | The length of the 'a' axis of the unit cell. frontiersin.orgsbq.org.br |
| Lattice Parameter (b) | 0.644 nm | The length of the 'b' axis of the unit cell. frontiersin.orgsbq.org.br |
| Lattice Parameter (c) | 4.15 nm | The length of the 'c' axis of the unit cell, representing the fiber axis. frontiersin.orgsbq.org.br |
| Degree of Crystallinity | 40% to 80% | The weight or volume fraction of the crystalline regions in the polymer. frontiersin.org |
Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS))
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. redalyc.orgyoutube.com The technique works by irradiating a sample surface with X-rays, which causes the emission of core-level electrons. youtube.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its chemical environment, providing a fingerprint of the surface chemistry. mt.com
For a fluoropolymer like PCTFE, XPS is invaluable for verifying the surface composition and purity. It can detect the presence of carbon, fluorine, and chlorine and distinguish between different chemical bonds, such as C-C, C-Cl, C-F, and CF₂. This is crucial for applications where surface properties, such as adhesion, wettability, or biocompatibility, are critical. For example, analysis of fluoropolymers often involves identifying the characteristic high binding energy peaks of CF₂ (around 292 eV) and CF₃ (around 293 eV) groups. acs.org
XPS can also be used for depth profiling, where an ion beam is used to systematically etch away the surface, allowing for compositional analysis as a function of depth. mdpi.com This is useful for characterizing surface modifications, contamination layers, or the structure of thin films. redalyc.org
Table 3: Expected Core Functional Groups of CTFE Polymers and Their Characteristic Binding Energies in XPS
| Functional Group | Element | Binding Energy (eV) | Notes |
| C-C, C-H | Carbon (C 1s) | ~285.0 | Reference binding energy for aliphatic carbon. |
| C-Cl | Carbon (C 1s) | ~286-287 | Carbon bonded to a single chlorine atom. |
| C-F | Carbon (C 1s) | ~289-290 | Carbon bonded to a single fluorine atom. |
| CF₂ | Carbon (C 1s) | ~292.0 | Carbon bonded to two fluorine atoms, a key signature for many fluoropolymers. acs.org |
| F-C | Fluorine (F 1s) | ~689-690 | Fluorine bonded to carbon. |
| Cl-C | Chlorine (Cl 2p) | ~200-201 | Chlorine bonded to carbon. |
Advanced Applications of Ctfe Based Materials
Membranes for Separation Processes
Membranes derived from CTFE copolymers, such as ethylene (B1197577) chlorotrifluoroethylene (B8367) (ECTFE), are increasingly utilized in various separation processes. nih.gov These materials can be engineered to create microporous structures with controlled pore sizes and distributions, which are critical for effective separation. nih.gov The inherent hydrophobicity of fluoropolymers also plays a crucial role in their application in membrane technology. nih.gov
Membrane Condensers for Water Vapor Recovery
Membrane condensers represent an innovative technology for recovering water vapor from industrial gaseous streams. nih.govresearchgate.net This process utilizes hydrophobic microporous membranes to facilitate the condensation and recovery of water from humid gas flows. researchgate.netnih.gov The principle involves creating a temperature differential across the membrane, which drives water vapor to condense on the cooler surface of the membrane module. nih.gov
ECTFE membranes have shown significant promise in this application. nih.govresearchgate.net Their hydrophobic nature prevents the passage of liquid water while allowing water vapor to be selectively recovered. nih.govnih.gov Studies have demonstrated that ECTFE flat sheet membranes can achieve water recovery rates between 35% and 55%, which is a significant improvement over the 20% needed for a plant to be self-sufficient. cnr.it The exceptional chemical resistance of ECTFE also makes it a durable option for treating flue gas and other industrial waste streams. cnr.it
Membrane Distillation
Membrane distillation (MD) is a thermally driven separation process that employs a hydrophobic, microporous membrane to separate aqueous solutions. nih.gov A temperature difference across the membrane creates a vapor pressure gradient, which drives the transport of vapor through the pores. nih.gov This technology is particularly effective for desalination and has been widely applied in this field. nih.gov
Fluoropolymer membranes, including those based on CTFE, are well-suited for MD due to their inherent hydrophobicity, which is essential to prevent the wetting of membrane pores. mdpi.com The performance of MD is influenced by factors such as temperature gradients along and across the membrane. youtube.com
Organic Solvent Filtration
Organic solvent nanofiltration (OSN) is a pressure-driven membrane separation process used for the purification and separation of organic solvent systems. nih.gov This technology is valued for its low energy consumption and operational flexibility. nih.gov Polymeric membranes are commonly used in OSN, with materials chosen for their stability in various organic solvents. nih.gov
While specific data on CTFE-based membranes in OSN is not as prevalent, the chemical inertness of fluoropolymers like polythis compound (PCTFE) suggests their potential utility in this area. vaneflon.com The development of robust membranes that can withstand aggressive organic solvents is a key area of research in OSN. nih.gov
Oil-Water Emulsion Separation
The separation of oil-water emulsions is a critical process in addressing industrial wastewater treatment and oil pollution. cjps.orgmdpi.com Membrane separation technology, particularly using materials with special wettability, has gained significant attention for this application due to its high efficiency and selectivity. mdpi.com Membranes that are superhydrophobic and superoleophilic are ideal for separating water-in-oil emulsions, as they selectively allow oil to pass while repelling water. mdpi.com
Polythis compound (PCTFE)-based microporous membranes have been developed with superhydrophobic properties for efficient oil/water separation. x-mol.com These membranes can be fabricated to have a multi-level roughness, which contributes to their superhydrophobicity. x-mol.com Optimized PCTFE membranes have demonstrated high water contact angles (above 155°), excellent self-cleaning properties, and the ability to separate various oil/water mixtures, including emulsified water-in-oil. x-mol.com For instance, a separation flux of 2843 ± 84 L/(m²·h) with an oil recovery purity of 99.95 wt% has been reported for a water-in-dichloromethane emulsion. x-mol.com
| Membrane Property | Value/Characteristic | Source |
| Material | Polythis compound (PCTFE) | x-mol.com |
| Wettability | Superhydrophobic (Water Contact Angle > 155°) | x-mol.com |
| Average Pore Size | ~1.84 µm | x-mol.com |
| Porosity | ~60% | x-mol.com |
| Separation Flux (Water-in-Dichloromethane) | 2843 ± 84 L/(m²·h) | x-mol.com |
| Oil Recovery Purity | 99.95 wt% | x-mol.com |
Preparation Methods (e.g., Thermally Induced Phase Separation (TIPS), Non-Solvent Induced Phase Separation (NIPS))
The fabrication of porous polymeric membranes is often achieved through phase inversion techniques, with Thermally Induced Phase Separation (TIPS) and Non-Solvent Induced Phase Separation (NIPS) being two of the most prominent methods. nih.govresearchgate.net
Thermally Induced Phase Separation (TIPS) is a process where a homogeneous polymer-solvent mixture is prepared at an elevated temperature and then cooled to induce phase separation. researchgate.net This method is particularly suitable for polymers like ECTFE that are difficult to process via NIPS. nih.gov The TIPS process allows for the creation of membranes with a well-defined microporous structure. nih.gov The properties of the resulting membrane are influenced by the polymer, diluent, and any additives used in the process. diva-portal.org
Non-Solvent Induced Phase Separation (NIPS) involves dissolving a polymer in a suitable solvent to form a dope (B7801613) solution, which is then cast into a thin film and immersed in a non-solvent bath (typically water). nih.gov The exchange between the solvent and non-solvent causes the polymer to precipitate, forming a porous membrane. researchgate.net This process typically results in an asymmetric structure with a dense selective layer and a porous sublayer. researchgate.net While ECTFE is challenging to process with NIPS, this method is widely used for other polymers in membrane fabrication. nih.govnih.gov
Energy-Applied Materials
CTFE-based materials also find applications in the energy sector, particularly in energy storage and conversion systems. scispace.comresearchgate.net Their dielectric properties and chemical stability make them suitable for use in high-energy-density capacitors and other electrochemical devices. scispace.comresearchgate.net
Copolymers of vinylidene fluoride (B91410) (VDF) and this compound (CTFE), known as P(VDF-CTFE), are of particular interest for advanced high-energy-storage dielectric capacitors. scispace.comresearchgate.net These ferroelectric polymers possess strong spontaneous polarization and a high dielectric constant. researchgate.net By incorporating bulky CTFE monomer units into the polyvinylidene fluoride (PVDF) polymer chain, it is possible to tune the crystal structure, crystallinity, and dielectric properties of the material. scispace.comresearchgate.net This modification can lead to significant improvements in breakdown strength and energy storage density. scispace.comresearchgate.net Research has shown that a P(VDF-CTFE) copolymer with a 15 wt% CTFE content can achieve an energy storage density of 16.73 J/cm³ at an electric field of 650 kV/mm. scispace.comresearchgate.net
| CTFE Content (wt%) | Energy Storage Density (J/cm³) | Electric Field (kV/mm) |
| 15 | 16.73 | 650 |
This table showcases the optimal performance of P(VDF-CTFE) copolymers in energy storage applications. scispace.comresearchgate.net The ability to tailor the properties of these materials through copolymerization opens up possibilities for developing next-generation energy storage devices. scispace.com
High-Performance Coatings and Paints
CTFE-based resins are integral to the formulation of high-performance coatings and paints, offering exceptional durability, chemical resistance, and weatherability. dazzlecoating.com
The development of waterborne resins is driven by the need to reduce volatile organic compound (VOC) emissions. epa.govtaylorandfrancis.com Waterborne CTFE-based resins offer an environmentally friendlier alternative to solvent-based systems without compromising performance. These resins can be formulated into coatings that provide excellent protection against corrosion, chemicals, and UV radiation. enduracoatings.comcoatingandlining.com Ethylene this compound (ECTFE) coatings, for example, are known for their outstanding chemical and permeation resistance. enduracoatings.com
The reduction of volatile organic compound (VOC) emissions is a major driver in the coatings industry. ampp.org Traditional solvent-borne coatings release significant amounts of VOCs, which contribute to the formation of ground-level ozone and other air pollutants. ampp.orgcopernicus.org The transition to waterborne coatings and other low-VOC technologies is a key strategy for mitigating these environmental impacts. epa.govmdpi.com
Research indicates that substituting solvent-based coatings with water-based alternatives can lead to a substantial decrease in VOC emissions. mdpi.com For instance, the VOC content in water-based coatings is, on average, about half that of solvent-based coatings. mdpi.com This shift not only helps in complying with increasingly stringent environmental regulations but also promotes a more sustainable approach to industrial coating processes. ampp.orgmdpi.com
VOC Content Comparison:
| Coating Type | Average VOC Content |
| Solvent-based | 581 g L⁻¹ mdpi.com |
| Water-based | ~295 g L⁻¹ (50.8% of solvent-based) mdpi.com |
Biomedical Applications of Fluorinated Polymers (General)
Fluorinated polymers represent a distinct class of materials that offer a unique combination of properties, making them highly valuable for a wide range of biomedical applications. researchgate.net Their exceptional chemical resistance, thermal stability, low coefficients of friction, and notable electrical properties are key attributes. researchgate.net The strong carbon-fluorine bond, the most potent single bond in organic chemistry, imparts high stability and unreactivity. sci-hub.se
The unique physicochemical characteristics of fluoropolymers, such as hydrophobicity, lipophobicity, good chemical stability, bio-inertness, and low surface energy, have led to their extensive use in high-performance materials. sci-hub.seresearchgate.net Over the last decade, the application of fluoropolymers in the biomedical field has seen significant growth. sci-hub.seresearchgate.net These polymers are increasingly replacing other plastics in medical applications because they meet the stringent biocompatibility and physical requirements for next-generation devices. boydbiomedical.com
Key applications and research areas for fluorinated polymers in the biomedical field include:
Medical Devices and Components: Fluoropolymers like Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF) are widely used in microporous membranes, as well as in accessory equipment such as pumps, tubing, and fittings. boydbiomedical.com Their high biocompatibility and chemical resistance make them a top choice for products ranging from flexible tubing to catheters. boydbiomedical.com
Drug Delivery and Gene Therapy: Water-soluble fluoropolymers have been synthesized for use as carriers in gene delivery, cytosolic protein delivery, and drug delivery systems. sci-hub.se Fluorination can enhance the pharmacokinetic properties and metabolic stability of drugs. spiedigitallibrary.org
Medical Imaging and Therapy: These polymers are utilized as contrast agents for magnetic resonance imaging (MRI) and in photodynamic therapy. sci-hub.seresearchgate.net
Coatings and Implants: Fluoropolymers are well-known for their use in medical coatings and implants. researchgate.net Their non-stick characteristics and low surface energy prevent adhesion of biological materials, which is beneficial for anti-fouling and anti-bacterial applications. sci-hub.seresearchgate.netboydbiomedical.com
Tissue Engineering: The unique properties of fluoropolymers are being explored for applications in tissue engineering. researchgate.netsci-hub.seresearchgate.net
Nanomedicine: Researchers have developed fluorinated amphiphilic polymers to coat the surface of nanoparticles for various in vivo biomedical applications. spiedigitallibrary.org
The table below summarizes the key properties of fluoropolymers that are advantageous for biomedical applications.
| Property | Description | Relevance to Biomedical Applications |
| Biocompatibility | The material is not harmful to living tissue. | Essential for implants, catheters, and any device in contact with the body. boydbiomedical.com |
| Chemical Inertness | Resistant to reaction with most chemicals and solvents. boydbiomedical.com | Ensures stability and integrity of medical devices when exposed to bodily fluids and sterilization chemicals. boydbiomedical.com |
| Thermal Stability | Can withstand a wide range of temperatures, from as low as -270°C to as high as 290°C. boydbiomedical.com | Allows for various sterilization methods, including autoclaving and dry heat. boydbiomedical.com |
| Low Coefficient of Friction | Exhibits very low friction, with coefficients ranging from 0.02 to 0.2. boydbiomedical.com | Ideal for catheters and other devices that are inserted into the body, reducing tissue damage. |
| Hydrophobicity | Repels water. sci-hub.se | Contributes to anti-fouling properties and prevents swelling of components. researchgate.net |
| Low Surface Energy | Results in non-stick or poor adherence characteristics. boydbiomedical.com | Prevents the buildup of proteins and cells on device surfaces, reducing the risk of infection and thrombosis. sci-hub.seboydbiomedical.com |
| High Purity | Can be produced with low levels of extractable substances. boydbiomedical.com | Minimizes the leaching of potentially harmful substances into the body. boydbiomedical.com |
Cryogenic Components, Valves, Seals, and Gaskets
Polythis compound (PCTFE), the polymer resulting from the polymerization of this compound, is a material highly regarded for its performance in cryogenic applications. acs.org Its properties make it a suitable material for manufacturing components that must function reliably at extremely low temperatures. acs.orgjameswalker.biz
Materials used in cryogenic sealing applications, which typically involve temperatures below -150°C (-238°F), must overcome significant challenges. jameswalker.biz At these temperatures, many common materials like rubber and some plastics become brittle and lose their mechanical integrity. jameswalker.biz Furthermore, the differential thermal contraction of various materials can lead to the formation of gaps and subsequent leaks. jameswalker.biz
PCTFE, often referred to by the trade name KEL-F, is a fluorocarbon-based polymer that excels in these conditions. valveman.com It is a top choice for seals in a variety of cryogenic valves. valveman.com The key advantages of using CTFE-based materials for cryogenic components include:
Low-Temperature Resilience: PCTFE maintains its flexibility and strength at cryogenic temperatures, avoiding the brittleness that affects other polymers. jameswalker.biz
Low Gas Permeability: It possesses very low permeability to gases and liquids, which is critical for preventing leaks in cryogenic systems. jameswalker.biz
Chemical Resistance: Like other fluoropolymers, PCTFE offers excellent resistance to a wide range of chemicals. valveman.comnitrofreeze.com
These properties have led to the widespread use of PCTFE in the manufacturing of high-performance cryogenic components. acs.orgnitrofreeze.com Common applications include:
Seals and Gaskets: PCTFE is used to create robust seals and gaskets for equipment in the aerospace and chemical processing industries that operate at cryogenic temperatures. acs.orgnitrofreeze.com
Valves: It is a preferred material for valve seats and other valve components that require reliable sealing performance under extreme cold. acs.orgvalveman.com
Linings: The chemical resistance and barrier properties of PCTFE make it suitable for lining pipes (B44673) and vessels that handle cryogenic fluids. nitrofreeze.com
The following table compares common materials used for cryogenic seals.
| Material | Common Names/Types | Key Cryogenic Performance Characteristics |
| Polythis compound | PCTFE, PTFCE, KEL-F | A fluorocarbon rubber with an exceptionally low water vapor transmission rate; can operate at very low temperatures. valveman.com |
| Polytetrafluoroethylene | PTFE, TFE, RTFE (Reinforced) | Originally developed for extreme cold; highly resistant to a wide range of chemicals, providing excellent lubrication and corrosion resistance. valveman.com |
| Modified PTFE | TFM, Super-Tek | A hybrid material similar to TFE but with enhanced versatility. valveman.com |
| Stainless Steel | - | Often used for its strength and resilience at low temperatures. jameswalker.biz |
| Graphite/Carbon | - | Used for their low-temperature resilience. jameswalker.biz |
Gas Barrier Films
Polythis compound (PCTFE) is recognized as one of the premier materials for gas barrier applications. acs.org Its molecular structure results in a film with exceptionally low permeability to a wide range of gases and vapors, a critical property for packaging sensitive goods such as food and pharmaceuticals. acs.orggoogle.com The effectiveness of a packaging film is often determined by its ability to prevent the exchange of gases and aromas between the product and the external environment. google.com
PCTFE films provide a superior barrier, protecting contents from degradation and extending shelf life. acs.org This makes them highly valuable in high-tech applications where product integrity is paramount. acs.org
A key performance indicator for a barrier film is its Water Vapor Transmission Rate (WVTR), which measures the steady rate at which water vapor can permeate through the film under specific conditions of temperature and relative humidity. polyprint.com A lower WVTR value signifies better moisture protection. polyprint.com This is crucial for keeping dry products crisp and preventing moist products from drying out. polyprint.com
PCTFE is distinguished by its incredibly low water vapor transmission rate, among the lowest of all transparent plastic films. valveman.com This exceptional moisture barrier is a primary reason for its selection in demanding packaging and industrial applications. acs.orgvalveman.com For instance, KEL-F (PCTFE) is noted for having an incredibly low water vapor transmission rating among plastics. valveman.com The ability to create an ultralow permeability barrier against water vapor is essential for protecting sensitive electronic devices, such as organic electronics and thin-film photovoltaics, where WVTR values below 10⁻⁶ g/m²/day may be required. svc.org
The table below presents a comparison of the normalized WVTR values for various common polymer packaging films.
| Film Type | WVTR @ 38°C (100°F), 90% RH for 1 mil (25.4 µm) film (g/m²/24 hr) |
| Biaxially Oriented Polypropylene (BOPP) | 3.9 - 6.2 |
| High-Density Polyethylene (HDPE) | 4.7 - 7.8 |
| Cast Polypropylene (CPP) | 9.3 - 11 |
| Biaxially Oriented Polyester (PET) | 16 - 20 |
| Low-Density Polyethylene (LDPE) | 16 - 23 |
| Ethylene Vinyl Alcohol (EVOH) | 22 - 124 |
| Data sourced from a comparative table of common polymer films. polyprint.com Note: Polythis compound (PCTFE) is known to have one of the best barrier properties, though it is not included in this specific comparative table. |
Environmental Fate and Toxicological Research of Ctfe
Toxicological Research and Mechanisms of Action
Toxicological studies on CTFE have primarily focused on inhalation exposure, identifying the kidney as the main target organ for its toxicity.
Acute inhalation studies in animals have established that CTFE is toxic if inhaled. synquestlabs.comechemi.com The primary target organ for CTFE-induced toxicity is the kidney, with studies in rats and mice showing concentration-dependent necrosis of the proximal tubules. epa.gov The lethal concentration of CTFE varies with the duration of exposure. In rats, the reported 4-hour LC50 (the concentration in air that is lethal to 50% of the test animals) ranges from 1000 ppm to approximately 1550 ppm. synquestlabs.comechemi.comepa.govairgas.com Shorter exposures to higher concentrations also result in significant mortality. epa.gov For example, a 1.5-hour exposure to 8000 ppm was 100% lethal to rats. epa.gov Clinical signs observed in rats before death included agitation, apathy, difficulty breathing (dyspnea), and impaired coordination. epa.gov
| Exposure Duration | Concentration (ppm) | Mortality Rate | Reported LC50 | Source |
|---|---|---|---|---|
| 4 hours | 1000 | Not specified | 1000 ppm | synquestlabs.comechemi.comairgas.com |
| 4 hours | ~1550 | ~50% | ~1550 ppm | epa.gov |
| 2 hours | 3000 | 10% | Not determined | epa.gov |
| 3.5 hours | 3000 | 80% | Not determined | epa.gov |
| 2 hours | 5040 | 50% | 5040 ppm | epa.gov |
| 1 hour | 8000 | 75% | Not determined | epa.gov |
| 1.5 hours | 8000 | 100% | Not determined | epa.gov |
The mechanism of CTFE's kidney toxicity (nephrotoxicity) involves metabolic activation. epa.gov The process begins in the liver, where CTFE is conjugated with glutathione (B108866), a reaction catalyzed by the enzyme glutathione S-transferase. nih.govepa.gov This newly formed metabolite, S-(2-chloro-1,1,2-trifluoroethyl) glutathione, is then transported to the kidneys. epa.gov In the kidney, it is further metabolized to a cysteine conjugate, S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine. epa.gov The key step in toxicity occurs when this cysteine conjugate is acted upon by the renal enzyme β-lyase, which bioactivates it into a chemically unstable and reactive thiolate metabolite. epa.gov This reactive metabolite can then bind to and damage essential cellular components within the kidney, leading to cell death and tissue necrosis. epa.gov The mechanism of action is also believed to involve the inhibition of glucose reabsorption in the proximal tubules of the kidney. epa.gov
Organ-Specific Toxicity (e.g., Renal, Pulmonary, CNS)
The primary target organ for this compound (CTFE) toxicity is the kidney. epa.gov Inhalation studies involving rats and mice have demonstrated that exposure leads to concentration-dependent necrosis of the proximal tubules within the kidneys. epa.gov Research on male Fischer-344 rats exposed to CTFE through inhalation showed the development of diuresis, increased water consumption, reduced urine osmolality, and elevated levels of plasma creatinine (B1669602) and urea (B33335) nitrogen within 24 hours of the initial exposure. nih.gov Subsequent histopathological analysis revealed coagulative necrosis that primarily affected the pars recta of the proximal tubule and extended into the pars convoluta. nih.gov
Beyond its renal effects, CTFE has also been shown to cause injury to the pulmonary system. nih.gov In rats, high-level exposures have led to conditions such as pulmonary congestion, edema, and effusion. epa.gov
Furthermore, effects on the central nervous system (CNS) have been documented in both rats and rabbits. nih.gov In rats exposed to lethal concentrations of CTFE, clinical signs observed prior to death included agitation, apathy, dyspnea, inactivity, and a lack of coordination. epa.gov Post-mortem examinations of these animals also revealed unspecified changes to the brain. epa.gov
| Organ System | Observed Effects | Animal Model | Reference |
|---|---|---|---|
| Renal | Proximal tubular necrosis, diuresis, increased plasma creatinine and urea nitrogen. | Rats, Mice | epa.govnih.gov |
| Pulmonary | Congestion, edema, effusion. | Rats | epa.gov |
| Central Nervous System | Agitation, apathy, impaired coordination, changes in the brain. | Rats, Rabbits | epa.govnih.gov |
Chronic Exposure Effects (e.g., Blood Pressure, Erythropoietic System)
Investigations into the long-term consequences of CTFE exposure have pointed to impacts on the cardiovascular and hematological systems in animal subjects. nih.gov Specifically, repeated exposure to CTFE has been found to induce alterations in blood pressure in dogs. nih.gov Additionally, effects on the erythropoietic system, which is integral to the production of red blood cells, have been noted following repeated exposures to the compound. nih.gov Further research is required to fully characterize the nature of these changes and the exposure thresholds at which they manifest. nih.gov
| System Affected | Observed Effect | Animal Model | Reference |
|---|---|---|---|
| Cardiovascular | Blood pressure changes. | Dogs | nih.gov |
| Erythropoietic | Changes in the erythropoietic system. | Not specified | nih.gov |
Metabolic Activation and Detoxification Pathways
The toxicity of CTFE, especially its damaging effects on the kidneys, is a result of its metabolic activation. epa.gov The principal metabolic pathway begins with the conjugation of CTFE with hepatic glutathione in the liver. epa.gov The resulting CTFE-glutathione conjugate is then transported to the kidneys, where it is further metabolized into a cysteine conjugate. epa.gov The renal enzyme β-lyase then bioactivates this cysteine metabolite, producing an unstable thiolate metabolite that can react with and damage cellular structures. epa.gov Both the glutathione conjugate, S-(2-chloro-1,1,2-trifluoroethyl)glutathione (CTFG), and the cysteine conjugate, S-(2-chloro-1,1,2-trifluoroethyl)cysteine (CTFC), have been identified as powerful nephrotoxins in rats. nih.gov
In addition to this activation pathway, cytochrome P450 enzymes are also involved in the metabolism of CTFE, and it is believed that this represents a detoxification route. nih.gov Research has indicated that the induction of cytochrome P450 enzymes can provide a degree of protection against the nephrotoxicity caused by CTFE in rats. nih.gov
| Molecule | Role | Reference |
|---|---|---|
| Glutathione | Initial conjugation in the liver. | epa.gov |
| S-(2-chloro-1,1,2-trifluoroethyl)glutathione (CTFG) | Metabolite and potent nephrotoxin. | nih.gov |
| S-(2-chloro-1,1,2-trifluoroethyl)cysteine (CTFC) | Metabolite and potent nephrotoxin. | nih.gov |
| β-lyase | Renal enzyme that bioactivates the cysteine conjugate to a toxic metabolite. | epa.gov |
| Cytochrome P450 | Involved in detoxification pathways. | nih.gov |
Mutagenesis and Teratogenesis Research Needs
The current toxicological data on fluoroalkenes, a class of compounds that includes CTFE, has revealed significant knowledge gaps regarding their potential for long-term health effects. nih.gov There is a recognized scientific need for more extensive research into the reproductive effects of CTFE, encompassing studies on both its potential for mutagenesis (the capacity to induce genetic mutations) and teratogenesis (the capacity to cause developmental abnormalities). nih.gov The chemical reactivity of fluoroalkenes, specifically their nucleophilic sensitivity, points to a potential for carcinogenic effects, which further underscores the importance of research in these areas. nih.gov
Epidemiological Studies for Occupational Exposure
CTFE has been in commercial production for more than three and a half decades, and during this time, workplace exposure levels have generally been kept at or below a time-weighted average of 20 parts per million (ppm). epa.gov To date, there have been no reported adverse health effects among workers who are occupationally exposed to the substance. epa.gov Despite this, there is a recognized need for formal epidemiological studies to be conducted on these worker populations. nih.gov Such studies are considered important for a more complete understanding and definition of the potential risks to human health associated with long-term occupational exposure to CTFE. nih.gov
Comparative Toxicology of CTFE Oligomers
Polythis compound, which is utilized as a hydraulic fluid, is composed of CTFE oligomers with varying carbon chain lengths, predominantly trimers (composed of three CTFE units) and tetramers (composed of four CTFE units). oup.com Comparative toxicological studies conducted in male Fischer 344 rats have shown that there are differences in the toxicity of these oligomers. oup.com Rats that were administered either a mixture of the trimer and tetramer or the pure tetramer exhibited significant weight loss, increased liver weights, pronounced hepatomegaly (enlargement of the liver), and alterations to the cellular structure of the liver. oup.com In contrast, rats that were given either a mixture with a high concentration of the trimer or the pure trimer alone only showed a significant increase in liver weight and moderate histopathological changes in the liver. oup.com These results indicate that the tetramer component is more toxic than the trimer. oup.com Another study that looked at CTFE oligomers with chain lengths ranging from six to ten carbons found that repeated inhalation exposure in rats led to increased liver weights in both male and female animals, with the effects being more pronounced in the male rats. dtic.mil
| Oligomer Composition | Key Toxicological Findings | Reference |
|---|---|---|
| Trimer and Tetramer Mixture / Pure Tetramer | Significant weight loss, increased liver weights, pronounced hepatomegaly, altered hepatocellular architecture. | oup.com |
| High-Trimer Mixture / Pure Trimer | Significant increase in liver weight, moderate liver histopathologic changes. | oup.com |
| Oligomers (C6-C10) via Inhalation | Increased liver weights in both male and female rats (males more affected). | dtic.mil |
Future Research Directions and Emerging Trends
Development of Novel CTFE-based Copolymers with Enhanced Functionalities
A primary limitation of polychlorotrifluoroethylene (PCTFE) homopolymers is their high crystallinity, which can lead to poor solubility in most common organic solvents and difficulties in processing and cross-linking. acs.orgresearchgate.net To overcome these drawbacks, significant research is directed towards synthesizing novel copolymers. By incorporating a second, different monomer into the polymer chain, researchers can disrupt the structural regularity, thereby reducing crystallinity. acs.org This strategy aims to create materials with improved flexibility, solubility, and processability while retaining the desirable properties of CTFE, such as chemical inertness and thermal stability. acs.orgyoutube.com
One area of investigation is the radical copolymerization of CTFE with various co-monomers. acs.org For instance, copolymers of CTFE and vinylidene chloride (VDC) have been synthesized through both surfactant-free emulsion and solution polymerization processes. rsc.orgresearchgate.net These copolymers exhibit a range of thermal properties depending on the VDC content. rsc.org Research has also explored the synthesis of CTFE-based block copolymers through methods like iodine transfer polymerization (ITP), which allows for the creation of materials with unique properties for specialized applications, such as barrier materials, polymer electrolytes, and sensors. google.com Other research avenues include creating alternating copolymers by reacting CTFE with electron-donating monomers like vinyl ethers, which have found use in coatings and paints. researchgate.net
The table below summarizes the properties of poly(CTFE-co-VDC) copolymers, demonstrating how copolymerization can tailor material characteristics.
| Property | Value Range | Impact of Increasing VDC Content |
| VDC Molar Content | 3 - 38 mol% | - |
| Glass Transition Temperature (Tg) | 12 to 47 °C | Tends to increase |
| Melting Temperature (Tm) | 162 to 220 °C | Tends to decrease |
| Decomposition Temperature (T10%d) | 333 to 400 °C | Decreases |
Data sourced from studies on poly(CTFE-co-VDC) copolymers. rsc.orgresearchgate.net
Sustainable Synthesis and Processing of CTFE and its Polymers
Increasingly stringent environmental regulations and a growing focus on green chemistry are driving innovation in the sustainable production and processing of CTFE and its polymers. archivemarketresearch.comreportsinsights.com Research efforts are aimed at reducing the environmental footprint associated with the entire lifecycle of these materials. archivemarketresearch.compatsnap.com
Key trends in sustainable synthesis include:
Development of Greener Production Methods: This involves creating more energy-efficient processes and exploring alternative feedstocks to reduce reliance on traditional resources. archivemarketresearch.compatsnap.com One specific target is the replacement of environmentally persistent and potentially toxic fluorinated surfactants like PFOA and PFOS, which have been historically used in the emulsion polymerization of CTFE, with more environmentally benign alternatives. patsnap.com
Alternative Synthesis Routes: CTFE is conventionally produced via the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane. chemicalbook.com Research into alternative pathways, such as the hydrogenolysis of CTFE to produce trifluoroethylene (B1203016), demonstrates ongoing efforts to diversify and potentially improve the efficiency and sustainability of fluorochemical production. google.com
In terms of processing, a significant shift towards more sustainable practices is evident:
Eco-Friendly Surface Treatments: Traditional chemical etching of PCTFE surfaces often involves hazardous chemicals. alfa-chemistry.com Plasma treatment is emerging as a fast, precise, and environmentally friendly alternative that modifies the surface to improve adhesion without the use of harsh solvents. alfa-chemistry.com
Green Solvents in Membrane Production: The thermally induced phase separation (TIPS) method is used to create microfiltration membranes from ethylene-chlorotrifluoroethylene (ECTFE). nih.gov There is increasing research interest in utilizing green, non-toxic solvents in the TIPS process to make membrane manufacturing more sustainable. nih.gov
Advanced Processing Techniques: Laser sintering is being explored as a method for processing high-performance fluoropolymers like PCTFE. utexas.edu While challenges such as high viscosity remain, this technique offers potential for creating complex parts with minimal waste. utexas.edu
Advanced Characterization Techniques for Complex CTFE Structures
The development of novel CTFE-based copolymers with complex architectures necessitates the use of sophisticated analytical techniques to fully understand their structure-property relationships. Standard characterization methods are often insufficient for elucidating the detailed microstructure of these advanced polymers.
Researchers now employ a range of advanced techniques:
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for the meticulous characterization of copolymer microstructures. rsc.org For example, triple resonance (¹H/¹³C/¹⁹F) 2D-NMR experiments are crucial for providing detailed information about monomer sequences and accurately determining the composition of copolymers like poly(CTFE-co-VDC). rsc.orgresearchgate.net
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are essential for determining key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior, which are vital for understanding the material's processing window and service temperature range. rsc.orgresearchgate.netutexas.edu
X-ray Diffraction (XRD): XRD is used to study the crystal structure of semicrystalline polymers like PCTFE, providing insights into lattice parameters and the degree of crystallinity, which profoundly impacts mechanical properties. frontiersin.org
The table below highlights key characterization techniques and their specific roles in analyzing complex CTFE-based polymers.
| Technique | Information Obtained | Reference |
| Multi-dimensional NMR | Monomer sequencing, copolymer composition, and microstructure | rsc.org |
| Differential Scanning Calorimetry (DSC) | Glass transition, melting, and crystallization temperatures | rsc.orgresearchgate.net |
| X-ray Diffraction (XRD) | Crystal structure and degree of crystallinity | frontiersin.org |
| Elemental Analysis | Molar composition of copolymers | researchgate.net |
Exploration of New Application Areas for CTFE-derived Materials
While PCTFE is well-established in traditional applications like cryogenic components, seals, gaskets, and chemical-resistant linings acs.orgfrontiersin.orgnitrofreeze.comemcoplastics.com, ongoing research is unlocking new possibilities in cutting-edge fields. The unique combination of properties offered by modified CTFE copolymers and composites is driving their adoption in emerging technologies.
Emerging application areas include:
Energy and Electronics: There is a growing interest in using CTFE-based materials in energy-related applications, such as components for piezoelectric and electrostrictive devices, fuel cell membranes, and photovoltaics. frontiersin.org Their low dielectric constant and high dielectric strength also make them suitable for high-frequency communication applications and insulation for high-performance cables. patsnap.comfrontiersin.org
Advanced Composites and Nanocomposites: Research is underway to incorporate nanofillers like graphene and carbon nanotubes into PCTFE to create advanced nanocomposites. patsnap.com These materials are being designed to exhibit enhanced thermal conductivity, mechanical strength, and electrical properties for demanding applications. patsnap.com
High-Performance Membranes: The excellent chemical resistance and thermal stability of CTFE-based polymers make them ideal candidates for manufacturing high-performance membranes used for the separation of corrosive chemicals and solvents in chemical processing and water treatment. acs.orgpatsnap.com
Renewable Energy: The durability and weather resistance of fluoropolymers position them for use in renewable energy sectors, such as in components for solar panels or wind turbines. reportsinsights.comakingump.com
Pharmaceutical and Medical: The low permeability and outgassing rates of PCTFE make it suitable for specialized pharmaceutical packaging and laboratory instrumentation. emcoplastics.com
Comprehensive Environmental Risk Assessment and Remediation Strategies for CTFE and its Degradation Products
The long-term environmental fate of fluoropolymers, including those derived from CTFE, is an area of active research and regulatory scrutiny. A comprehensive environmental risk assessment is a systematic process used to quantify potential threats to human health and the environment from chemical substances. army.mil This process involves data collection on contaminant presence, an exposure assessment to determine pathways, a toxicity assessment, and a final risk characterization. army.mil
For fluoropolymers, environmental concerns are often linked to their entire lifecycle. nih.gov While finished polymers like PCTFE are generally considered stable, inert, and of low concern due to their insolubility and high molecular weight akingump.comitrcweb.org, potential risks can arise from the emission of monomers, oligomers, and polymer processing aids during manufacturing, use, or disposal. nih.govacs.org
Key considerations for CTFE include:
Lifecycle Emissions: The production of fluoropolymers has historically been associated with the use and emission of per- and polyfluoroalkyl substances (PFAS) as processing aids. nih.govacs.org Although the industry is moving toward alternatives, the potential release of monomers and other byproducts during production and end-of-life treatment remains a concern. nih.govitrcweb.org
Degradation: CTFE itself can be a degradation product of other chemicals, such as the chlorofluorocarbon CFC-113, under certain anaerobic conditions. researchgate.net Studies suggest that vapor-phase CTFE does not readily react in the atmosphere in the absence of sunlight, but it may undergo photoassisted degradation on surfaces like soil. dtic.mil
Remediation Strategies: For sites contaminated with chlorinated compounds, which could include CTFE or its precursors, bioremediation is a promising approach. nih.gov This can involve several strategies:
Monitored Natural Attenuation (MNA): Relying on natural processes to degrade contaminants over time. nih.gov
Biostimulation: Adding nutrients or electron donors (like emulsified vegetable oils) to enhance the activity of native contaminant-degrading microorganisms. nih.govyoutube.com
Bioaugmentation: Introducing specific, pre-cultured microorganisms capable of degrading the target contaminant into the environment. nih.gov
These remediation techniques, particularly anaerobic reductive dechlorination, have proven effective for other chlorinated solvents like TCE and PCE and represent a potential framework for addressing contamination involving CTFE and its degradation products. youtube.comclu-in.org
Q & A
Basic Question: What safety protocols are critical when handling CTFE in laboratory polymerization reactions?
Methodological Answer:
CTFE is a toxic gas (LC₅₀ of 4000 ppm for rats) and reacts violently with oxygen, forming peroxides that can initiate uncontrolled polymerization . To mitigate risks:
- Use inert atmospheres (e.g., nitrogen purging) during storage and reactions.
- Monitor peroxide formation via iodometric titration or FTIR spectroscopy.
- Implement gas detection systems for workplace exposure limits (<1 ppm).
- Store CTFE in dark, cool conditions to reduce photochemical oxidation.
Basic Question: How can researchers assess the purity and composition of CTFE monomers and copolymers?
Methodological Answer:
- Gas Chromatography (GC): Quantify CTFE monomer purity using flame ionization detection (FID) with calibrated standards .
- Nuclear Magnetic Resonance (NMR): Analyze copolymer composition (e.g., CTFE-vinylidene fluoride) via ¹⁹F NMR to resolve chemical shifts of -CF₂- and -CFCl- groups .
- Thermogravimetric Analysis (TGA): Detect impurities (e.g., residual solvents) by monitoring weight loss below 200°C .
Advanced Question: How do reactivity ratios influence the copolymer composition of CTFE with vinyl ethers?
Methodological Answer:
CTFE exhibits alternating copolymerization with vinyl ethers due to radical stabilization effects. The reactivity ratio r₁ (CTFE) ≈ 0.05 and r₂ (vinyl ether) ≈ 0.01, favoring alternating sequences . To optimize:
- Use Mayo-Lewis equations to model composition drift.
- Adjust monomer feed ratios (e.g., 1:1 CTFE:vinyl ether) to maximize alternating structures.
- Validate sequence distribution via MALDI-TOF mass spectrometry.
Advanced Question: What controlled radical polymerization (CRP) techniques enable precise synthesis of CTFE-based block copolymers?
Methodological Answer:
- Iodine Transfer Polymerization (ITP): Use iodinated chain-transfer agents (e.g., CF₂Cl-I) to synthesize poly(CTFE-b-vinylidene fluoride) with Đ < 1.3 .
- Borane-Mediated CRP: Initiate CTFE copolymerization with borane-terminated macroradicals for telechelic architectures.
- Post-polymerization modifications (e.g., thiol-ene click chemistry) can introduce functional side groups (e.g., -OH, -SO₃H) .
Application-Focused Question: How can CTFE copolymers enhance energy density in dielectric materials?
Methodological Answer:
CTFE copolymers with vinylidene fluoride (e.g., P(VDF-CTFE)) exhibit polar phase transitions under electric fields, achieving energy densities >15 J/cm³ . Key strategies:
- Synthesize copolymers with 5–15 mol% CTFE to lower critical electric fields (<100 MV/m).
- Use melt-quenching to induce amorphous regions, reducing dielectric loss.
- Validate phase behavior via first-principles DFT calculations of dipole reorientation kinetics .
Application-Focused Question: What methodologies optimize CTFE-based membranes for lithium-ion battery electrolytes?
Methodological Answer:
- Graft Copolymer Design: Introduce ionic groups (e.g., -SO₃Li) via post-polymerization sulfonation of poly(CTFE-co-ethylene) to enhance Li⁺ conductivity (>1 mS/cm) .
- Nanoporous Membranes: Use non-solvent-induced phase separation (NIPS) with CTFE-terpolymers to create 50–200 nm pores for ion selectivity.
- Characterize mechanical stability under cycling via dynamic mechanical analysis (DMA) and electrochemical impedance spectroscopy (EIS).
Basic Question: What are the crystallization kinetics of poly(CTFE) and its impact on material properties?
Methodological Answer:
Poly(CTFE) crystallizes via a two-stage process:
Nucleation: Avrami exponent n ≈ 3 indicates spherulitic growth .
Secondary Crystallization: Postulated via Hoffman-Lauritzen theory for lamellar thickening.
- Isothermal crystallization at 160–180°C maximizes crystallinity (~30%), improving solvent resistance but reducing optical clarity .
Advanced Question: How do CTFE copolymers address contradictions in thermal degradation vs. mechanical performance?
Methodological Answer:
- Trade-off Mitigation: CTFE-methyl methacrylate copolymers show improved thermal stability (Tₐ ≥ 250°C) but reduced toughness. Solutions include:
- Incorporating 10–20 wt% elastomeric modifiers (e.g., fluorinated polyethers).
- Crosslinking via peroxide initiators to enhance degradation resistance without embrittlement .
- Use Kissinger analysis to model degradation kinetics and predict service lifetimes.
Table: Reactivity Ratios of CTFE with Common Comonomers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
